Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate is a synthetic organic compound notable for its potential applications in medicinal chemistry. The compound is characterized by its unique structure, which includes a cyclopropane ring and a dimethylamino group attached to a phenyl moiety. This compound is classified under the category of cyclopropanecarboxylates, which are esters derived from cyclopropanecarboxylic acid.
The molecular formula of Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate is , with a molecular weight of approximately 233.31 g/mol. The IUPAC name for this compound is rel-ethyl (1R,2R)-2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate .
The synthesis of Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate typically involves the following steps:
The reaction conditions can vary based on the specific reagents used, but typical conditions include refluxing in a solvent such as ethanol or dichloromethane. The yield and purity of the final product can be assessed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
The molecular structure of Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate features:
The structural representation can be summarized using the SMILES notation: O=C([C@H]1[C@H](C2=CC=C(N(C)C)C=C2)C1)OCC. This notation reflects the stereochemistry at the cyclopropane carbon centers, which is crucial for its biological activity .
Ethyl 2-(4-((dimethylamino)methyl)phenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1